molecular formula C11H13FO2 B2592364 2-(4-Fluorophenyl)-3-methylbutanoic acid CAS No. 51632-33-8

2-(4-Fluorophenyl)-3-methylbutanoic acid

Cat. No. B2592364
CAS RN: 51632-33-8
M. Wt: 196.221
InChI Key: YBQLHBYGMUXCEW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-3-methylbutanoic acid is a compound that is used as an intermediate in the production of fluorinated anesthetics . It appears as a white shiny crystalline powder or flakes .


Synthesis Analysis

The synthesis of 2-(4-Fluorophenyl)-3-methylbutanoic acid involves several steps. One method involves the preparation of 4-fluorophenylboronic acid, which is then used to prepare 2-(4-fluorophenyl)thiophene . Another method involves the synthesis of (2E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one .


Molecular Structure Analysis

The molecular structure of 2-(4-Fluorophenyl)-3-methylbutanoic acid can be analyzed using various methods. For example, 4-Fluorophenylboronic acid has a linear formula of FC6H4B(OH)2 . Another compound, (2E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, has been characterized by multiple spectroscopic methods and a combination of single crystal X-ray diffraction and DFT simulations .


Chemical Reactions Analysis

4-Fluorophenylboronic acid, a related compound, can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .


Physical And Chemical Properties Analysis

4-Fluorophenylacetic acid, a related compound, has a density of 1.3±0.1 g/cm3, a boiling point of 265.3±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 37.4±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 121.1±3.0 cm3 .

Scientific Research Applications

  • Synthesis and Analytical Characterizations :

    • This compound has been used in the synthesis of various chemicals, such as γ‐Fluorinated α‐Amino Acids, which are important for research in organic chemistry and potential medical applications. A study demonstrated the stereoselective synthesis of these amino acids using 2‐Hydroxy‐3‐pinanone as an auxiliary, highlighting the compound's utility in creating structurally complex and enantiomerically enriched molecules (Laue et al., 2000).
    • Additionally, 2-(4-Fluorophenyl)-3-methylbutanoic acid derivatives have been studied in the context of new psychoactive substances, shedding light on the chemical synthesis and comprehensive analytical characterizations of these substances (Dybek et al., 2019).
  • Quantitative Determination in Alcoholic Beverages :

    • This compound has been used in the development of methods for the quantitative determination of hydroxy acids in wines and other alcoholic beverages. Such methods are critical for understanding the sensory effects of these compounds in beverages (Gracia-Moreno et al., 2015).
  • Key Intermediates in Pharmaceutical Synthesis :

    • It serves as a key intermediate in the synthesis of various pharmaceuticals. For instance, it has been utilized in the synthesis of 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide, an intermediate of atorvastatin calcium, a widely used cholesterol-lowering medication (Yi-fan, 2010).
  • Potential PET Imaging Agents for Tumor Detection :

    • Research has also explored its derivatives as potential PET imaging agents for tumor detection. This application is significant in the field of medical imaging and cancer diagnosis (Qiao et al., 2009).
  • Development of Nematic and Smectic Liquid Crystals :

    • The derivatives of this compound have been investigated for their potential in creating nematic and smectic liquid crystals with negative dielectric anisotropy. This research is crucial for the development of advanced liquid crystal displays and other electro-optical devices (Jankowiak et al., 2008).
  • Crystal Structure Analysis :

    • The compound has been subject to crystal structure analysis, such as the study of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutanoic acid. Understanding its crystal structure provides insights into its chemical properties and potential applications (Bulej et al., 2004).
  • Anticonvulsant Activity Studies :

    • Research has been conducted to explore the anticonvulsant activity of certain derivatives, which can contribute to the development of new treatments for epilepsy and other seizure disorders (Bihdan, 2019).
  • Synthesis of Diabetes Medication :

    • It has been used in the synthesis of Repaglinide, a medication for type 2 diabetes, highlighting its role in the development of therapeutic agents (Wang Li-quan, 2008).
  • Direct Asymmetric Hydrogenation in Medicinal Chemistry :

    • The compound is involved in the direct asymmetric hydrogenation of certain acids, a process important in the synthesis of ACE inhibitors, drugs used to treat hypertension and heart failure (Zhu et al., 2010).
  • Intermediate for Renin Inhibitor Synthesis :

    • It serves as a key intermediate in the synthesis of Aliskiren, a renin inhibitor used in hypertension management (Andrushko et al., 2008).

Safety And Hazards

The safety data sheet for 4-Chloro-2-fluorophenylboronic acid, a related compound, indicates that it is a skin corrosive/irritant, causes serious eye damage/eye irritation, and can cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

While there is limited information available on the future directions of 2-(4-Fluorophenyl)-3-methylbutanoic acid, related compounds such as 4-Fluorophenylboronic acid are used in various chemical reactions, suggesting potential for further exploration in the field of organic synthesis .

properties

IUPAC Name

2-(4-fluorophenyl)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQLHBYGMUXCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866481
Record name 2-(4-Fluorophenyl)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-3-methylbutanoic acid

CAS RN

51632-33-8
Record name 2-(4-fluorophenyl)-3-methylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 63.0 g (0.52 mol) of [R]-(+)-1-phenylethylamine in 800 ml of acetonitrile was added with stirring to a solution of 204.1 g (1.04 mol) of rac. 2-(p-fluorophenyl)-3-methylbutyric acid in 1200 ml of acetonitrile. After 1 hour the crystalline precipitate was filtered off, washed with 300 ml of acetonitrile and dried overnight under reduced pressure at 50°. After repeated recrystallization from ethanol, the corresponding salt was obtained as colorless crystals, m.p. 209°-210°. The salt was suspended in ether and treated with 3N hydrochloric acid to pH 1. The ethereal solution was washed with water, dried and evaporated under reduced pressure, yielding [R]-(-)-2-(p-fluorophenyl)-3-methylbutyric acid, m.p. 56°-57°; [α]D20 =-48.4° (c=1, methanol).
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Citations

For This Compound
23
Citations
Y Crameri, J Foricher, M Scalone, R Schmid - Tetrahedron: Asymmetry, 1997 - Elsevier
A short, technically feasible route was developed for the synthesis of (S)2-(4-fluorophenyl)-3-methylbutanoic acid (S)- 2 with an overall yield of 80% starting from 4-fluorophenylacetic …
Number of citations: 32 www.sciencedirect.com
Y Crameri, J Foricher, U Hengartner, CJ Jenny… - Chimia, 1997 - ojs.chimia.ch
The pilot-plant-scale synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid by asymmetric hydrogenation of 2-(4-fluorophenyl)-3-methylbut-2-enoic acid with the [Ru ((R)-…
Number of citations: 40 ojs.chimia.ch
S Wang, F Kienzle - Organic Process Research & Development, 1998 - ACS Publications
A kinetic model and simulation as well as a continuous stirred tank reactor (CSTR) system for the synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, an important optically active …
Number of citations: 22 pubs.acs.org
L Leseurre, K Püntener, JP Genêt… - Advanced Synthesis …, 2011 - Wiley Online Library
We have extended the methodology developed for the preparation of atropisomeric chiral ligands derived from the MeOBIPHEP ligand to water‐soluble ones. The hydrophilic ligands …
Number of citations: 11 onlinelibrary.wiley.com
S Wang, F Kienzle - Industrial & engineering chemistry research, 2000 - ACS Publications
Reactions such as ammonolyses of esters to amides and of mesylates to amines, asymmetric hydrogenations, and the condensation of trimethylhydroquinone with isophytol to d,l-α-…
Number of citations: 63 pubs.acs.org
W Tang, X Zhang - Chemical Reviews, 2003 - ACS Publications
The increasing demand to produce enantiomerically pure pharmaceuticals, agrochemicals, flavors, and other fine chemicals has advanced the field of asymmetric catalytic technologies…
Number of citations: 610 pubs.acs.org
JP Genet - Modern Reduction Methods, 2008 - Wiley Online Library
While a variety of methods is now available for the stereoselective reduction of olefins, catalytic hydrogenation continues to be the most useful technique for addition of hydrogen to …
Number of citations: 7 onlinelibrary.wiley.com
H Zhong, M Shevlin, PJ Chirik - Journal of the American Chemical …, 2020 - ACS Publications
The asymmetric hydrogenation of α,β-unsaturated carboxylic acids using readily prepared bis(phosphine) cobalt(0) 1,5-cyclooctadiene precatalysts is described. Di-, tri-, and tetra-…
Number of citations: 71 pubs.acs.org
EJ Corey, L Kurti - 2013 - books.google.com
Written by world-renowned and best-selling experts, Nobel Laureate EJ Corey and Laszlo Kurti, Enantioselective Chemical Synthesis offers an authoritative and comprehensive …
Number of citations: 133 www.google.com
KH Lam - 2004 - search.proquest.com
The air-stable Ir/(R)-P-Phos/THF system for asymmetric hydrogenation of a variety of quinolines has been investigated and 2-methyl quinoline shows the highest ee value of 91%. This …
Number of citations: 3 search.proquest.com

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